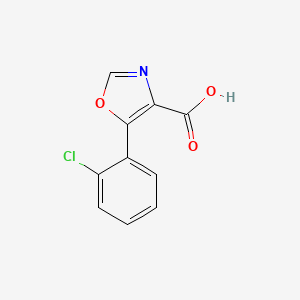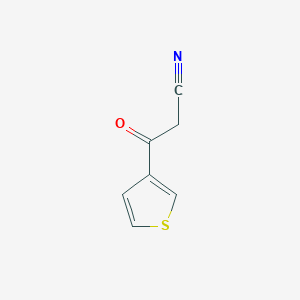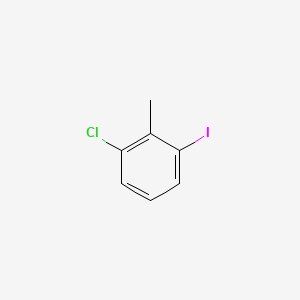
2-Chloro-6-iodotoluene
Übersicht
Beschreibung
2-Chloro-6-iodotoluene is a halogenated hydrocarbon123. It has the molecular formula C7H6ClI4. The IUPAC name for this compound is 1-chloro-3-iodo-2-methylbenzene4.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-6-iodotoluene. However, it’s worth noting that halogenated hydrocarbons like this are often synthesized through halogenation reactions.Molecular Structure Analysis
The molecular weight of 2-Chloro-6-iodotoluene is 252.48 g/mol4. The InChI string representation of its structure is InChI=1S/C7H6ClI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H34. The compound has a complexity of 94.94.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Chloro-6-iodotoluene.Physical And Chemical Properties Analysis
2-Chloro-6-iodotoluene is a liquid at 20 degrees Celsius5. It has a molecular weight of 252.48 g/mol4. The compound has a computed XLogP3-AA value of 3.64, indicating its lipophilicity. It has no hydrogen bond donor count and no hydrogen bond acceptor count4. The topological polar surface area is 0 Ų4.Wissenschaftliche Forschungsanwendungen
Friedel-Crafts Reactions
2-Chloro-6-iodotoluene is involved in Friedel–Crafts reactions, a type of acylation reaction. Research has shown that acetylation and benzoylation of iodobenzene and its derivatives, including 2-Chloro-6-iodotoluene, can produce various compounds under specific conditions, yielding products like p-iodoacetophenone or p-iodobenzophenone. These findings are significant in synthetic organic chemistry (Gore, Thorburn, & Weyell, 1973).
α-Oxygen Functionalizations
In the domain of organic synthesis, 2-Chloro-6-iodotoluene is used for α-oxygen functionalizations of β-dicarbonyl compounds. This process involves the introduction of various oxygen-containing functionalities, such as tosyloxy and acetoxy, to β-dicarbonyl compounds. The transformations are facilitated by hypervalent iodine(III) species, demonstrating the reagent's utility in diversifying organic molecules (Yu, Tian, & Zhang, 2010).
Photodissociation Dynamics
In the field of physical chemistry, studies on the photodissociation dynamics of 2-iodotoluene have provided insights into the dissociation process of the C-I bond in this molecule. This research contributes to the understanding of fundamental reaction mechanisms in photochemistry (Liu et al., 2016).
Oxidative Intramolecular Coupling
2-Chloro-6-iodotoluene plays a rolein oxidative intramolecular coupling processes, particularly in the synthesis of polycyclic aromatic hydrocarbons. The catalytic activity of hypervalent iodine, generated from 2-Chloro-6-iodotoluene, facilitates the coupling of arene and alkene C-H bonds, leading to the formation of complex hydrocarbons. This process highlights its significance in organic synthesis and the development of new catalytic methods (Zhao, Britt, & Murphy, 2018).
Halogenation Reactions
The compound is also relevant in halogenation reactions. Research in this area has shown that 2-Chloro-6-iodotoluene can be used in the formation of dihalo compounds, which are essential intermediates in various synthetic pathways. This underscores its role in expanding the toolkit for halogenation chemistry (Tao, Tran, & Murphy, 2013).
Selective Iodination of Toluene
A significant application of 2-Chloro-6-iodotoluene is in the selective iodination of toluene to form para-iodotoluene. This process demonstrates the utility of 2-Chloro-6-iodotoluene in facilitating specific chemical transformations, which is crucial in the production of specialized aromatic compounds (Sharma, Deshmukh, & Singh, 1996).
Safety And Hazards
2-Chloro-6-iodotoluene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation6. Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray6.
Zukünftige Richtungen
As for future directions, it’s hard to say without specific context. However, given its structure, 2-Chloro-6-iodotoluene could potentially be used as a building block in the synthesis of more complex organic compounds.
Relevant Papers
I couldn’t find any specific papers related to 2-Chloro-6-iodotoluene. However, you might find relevant information in papers discussing halogenated hydrocarbons and their reactions7.
Eigenschaften
IUPAC Name |
1-chloro-3-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHHXVIJMCMYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373974 | |
| Record name | 2-Chloro-6-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-iodotoluene | |
CAS RN |
42048-11-3 | |
| Record name | 2-Chloro-6-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-iodo-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



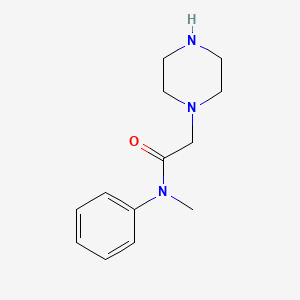
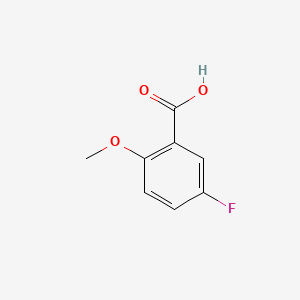


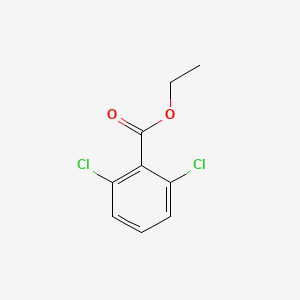
![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)


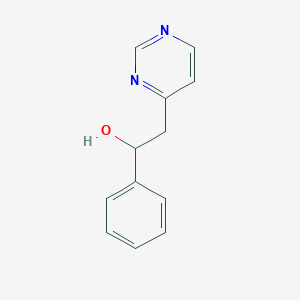
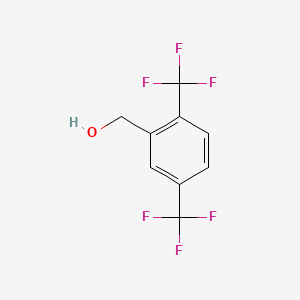
![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)
